

An In-depth Technical Guide to L-Aspartic acid-13C4,15N,d3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **L-Aspartic acid-13C4,15N,d3**, a stable isotope-labeled amino acid. This compound is a powerful tool in advanced research, enabling precise and quantitative analysis in proteomics, metabolomics, and drug development. Its utility stems from the incorporation of heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (³H or D), which allows it to be distinguished from its naturally occurring counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Properties and Specifications

L-Aspartic acid-13C4,15N,d3 is a non-essential amino acid in which all four carbon atoms are replaced with the ¹³C isotope, the nitrogen atom is replaced with the ¹⁵N isotope, and three non-labile hydrogen atoms have been replaced with deuterium. This extensive labeling creates a significant mass shift, making it an ideal internal standard and tracer in various experimental workflows.

Quantitative Data Summary

The key quantitative data for **L-Aspartic acid-13C4,15N,d3** and its common analogs are summarized below. This allows for easy comparison and selection of the appropriate standard for different analytical applications.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Mass Shift vs. Unlabeled
L-Aspartic acid- 13C4,15N,d3	¹³ C4 ³ H4H4 ¹⁵ NO4	141.09	Typically >97% for each isotope	+8 Da
L-Aspartic acid-	¹³ C ₄ H ₇ ¹⁵ NO ₄	138.07[1]	Typically >98% for ¹³ C and ¹⁵ N	+5 Da
L-Aspartic acid (Unlabeled)	C4H7NO4	133.103[2]	Natural Abundance	0 Da

Key Applications in Research and Development

Stable isotope-labeled amino acids are indispensable in modern biological and chemical research.[3] **L-Aspartic acid-13C4,15N,d3** is particularly valuable in the following areas:

- Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a premier technique for the accurate quantification of proteins.[4] In a typical SILAC experiment, one cell population is grown in a "light" medium, while another is grown in a "heavy" medium containing a labeled amino acid like L-Aspartic acid-13C4,15N,d3. Upon mixing the cell lysates, the relative abundance of proteins can be precisely determined by the ratio of light to heavy peptide signals in a mass spectrometer.[4][5]
- Metabolic Flux Analysis (MFA): The ¹³C and ¹⁵N labels serve as tracers to delineate
 metabolic pathways. By tracking the incorporation of these heavy isotopes into various
 metabolites over time, researchers can quantify the rates (fluxes) of metabolic reactions,
 providing deep insights into cellular physiology and disease states.[6][7]
- Biomolecular NMR Spectroscopy: The incorporation of ¹³C, ¹⁵N, and deuterium is critical for advanced NMR studies aimed at determining the three-dimensional structure and dynamics of proteins and other macromolecules.[8] Deuterium labeling, in particular, simplifies complex proton NMR spectra, reducing signal overlap and allowing for the study of larger proteins.[9]
 [10]



 Internal Standards for Mass Spectrometry: Due to its identical chemical properties but distinct mass, L-Aspartic acid-13C4,15N,d3 is an ideal internal standard for the accurate quantification of unlabeled L-Aspartic acid in complex biological samples via LC-MS or GC-MS.[11]

Experimental Protocols Protocol: Quantitative Proteomics using SILAC

This protocol outlines a typical workflow for a comparative proteomics experiment using **L-Aspartic acid-13C4,15N,d3**.

Objective: To quantify differences in protein expression between a control and a treated cell population.

Materials:

- Cell line auxotrophic for aspartic acid.
- SILAC-grade DMEM/RPMI medium, deficient in L-Aspartic acid.
- Dialyzed Fetal Bovine Serum (dFBS).
- "Light" L-Aspartic acid (unlabeled).
- "Heavy" L-Aspartic acid-13C4,15N,d3.
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Protein quantification assay (e.g., BCA assay).
- Trypsin (sequencing grade).
- LC-MS/MS system (e.g., Orbitrap mass spectrometer).

Methodology:

Cell Culture and Labeling:



- Culture two populations of cells for at least five to six cell divisions to ensure full incorporation of the labeled amino acid.
- "Light" Population (Control): Culture in SILAC medium supplemented with "light" L-Aspartic acid and dFBS.
- "Heavy" Population (Treated): Culture in SILAC medium supplemented with "heavy" L-Aspartic acid-13C4,15N,d3 and dFBS.
- Apply the experimental treatment (e.g., drug administration) to the "heavy" population during the final 24 hours.

Sample Preparation:

- Harvest and wash both cell populations separately with ice-cold PBS.
- Lyse the cells using an appropriate lysis buffer.
- Determine the protein concentration for each lysate.
- Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

· Protein Digestion:

 Perform in-solution or in-gel digestion of the combined protein mixture using trypsin. This will cleave proteins into smaller peptides for MS analysis.

LC-MS/MS Analysis:

- Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
- The instrument will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

Data Analysis:

 Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" versus "light" peptide pairs.

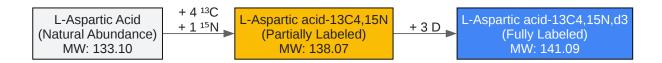


 The ratio for each peptide pair corresponds to the relative abundance of its parent protein in the treated versus the control sample.

Visualizations

Logical Relationships in Isotopic Labeling

The following diagram illustrates the relationship between the unlabeled L-Aspartic acid and its isotopically labeled variants used in mass spectrometry-based research.



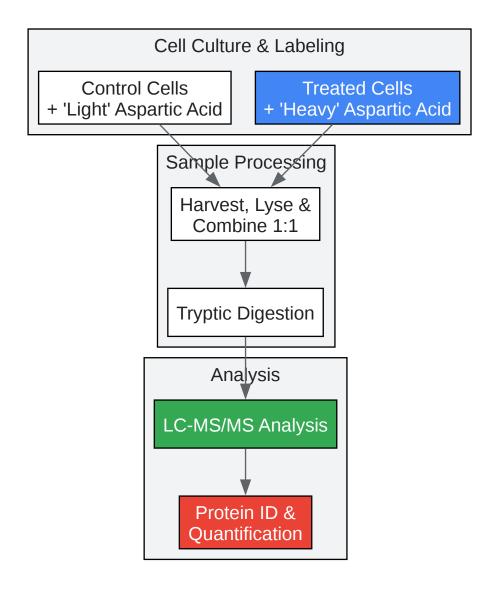
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Isotopic variants of L-Aspartic acid.

Experimental Workflow: SILAC Proteomics

The diagram below outlines the major steps in the SILAC experimental workflow, from cell labeling to data analysis.





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